molecular formula C13H18N2O B15257469 3-(2-Aminoethyl)-5-(propan-2-yl)-2,3-dihydro-1H-indol-2-one

3-(2-Aminoethyl)-5-(propan-2-yl)-2,3-dihydro-1H-indol-2-one

Cat. No.: B15257469
M. Wt: 218.29 g/mol
InChI Key: DUJULJRXIHGUKP-UHFFFAOYSA-N
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Description

3-(2-Aminoethyl)-5-(propan-2-yl)-2,3-dihydro-1H-indol-2-one is a compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Aminoethyl)-5-(propan-2-yl)-2,3-dihydro-1H-indol-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as indole derivatives and amines.

    Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired chemical transformations.

    Purification: After the reaction, the product is purified using techniques such as chromatography or recrystallization to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated systems, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-(2-Aminoethyl)-5-(propan-2-yl)-2,3-dihydro-1H-indol-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation Reagents: Common oxidation reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction Reagents: Reduction can be achieved using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced indole derivatives.

Scientific Research Applications

3-(2-Aminoethyl)-5-(propan-2-yl)-2,3-dihydro-1H-indol-2-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis and the development of new chemical entities.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications in treating various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-(2-Aminoethyl)-5-(propan-2-yl)-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Aminoethyl)-5-methyl-2,3-dihydro-1H-indol-2-one
  • 3-(2-Aminoethyl)-5-ethyl-2,3-dihydro-1H-indol-2-one
  • 3-(2-Aminoethyl)-5-(propan-2-yl)-1H-indole

Uniqueness

3-(2-Aminoethyl)-5-(propan-2-yl)-2,3-dihydro-1H-indol-2-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its unique combination of functional groups and indole backbone makes it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C13H18N2O

Molecular Weight

218.29 g/mol

IUPAC Name

3-(2-aminoethyl)-5-propan-2-yl-1,3-dihydroindol-2-one

InChI

InChI=1S/C13H18N2O/c1-8(2)9-3-4-12-11(7-9)10(5-6-14)13(16)15-12/h3-4,7-8,10H,5-6,14H2,1-2H3,(H,15,16)

InChI Key

DUJULJRXIHGUKP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC2=C(C=C1)NC(=O)C2CCN

Origin of Product

United States

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